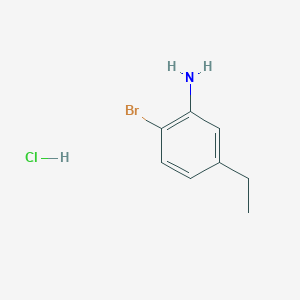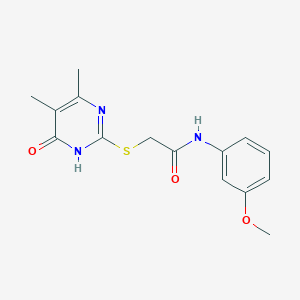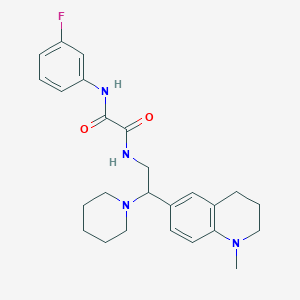![molecular formula C23H16ClN3O2S B2428891 6-[(2-clorobencil)tio]bencimidazo[1,2-c]quinazolina-3-carboxilato de metilo CAS No. 443349-35-7](/img/structure/B2428891.png)
6-[(2-clorobencil)tio]bencimidazo[1,2-c]quinazolina-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate is a complex organic compound with the molecular formula C23H16ClN3O2S and a molecular weight of 433.91
Aplicaciones Científicas De Investigación
This compound has significant potential in scientific research, particularly in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral properties. The benzimidazoquinazoline scaffold is known for its ability to interact with various biological targets, making it a valuable lead compound in drug discovery . Additionally, it can be used in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antimicrobial, antitumor, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to various changes that result in their therapeutic effects .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic activities .
Result of Action
Benzimidazole derivatives are known to have a wide range of therapeutic activities, suggesting that they have significant molecular and cellular effects .
Métodos De Preparación
The synthesis of methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzyl chloride with a thiol derivative, followed by cyclization with benzimidazole and quinazoline derivatives under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Análisis De Reacciones Químicas
methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Comparación Con Compuestos Similares
Similar compounds to methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate include other benzimidazoquinazoline derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, compounds with different halogen substitutions or varying alkyl chains may exhibit distinct pharmacokinetic profiles and therapeutic potentials .
Propiedades
IUPAC Name |
methyl 6-[(2-chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2S/c1-29-22(28)14-10-11-16-19(12-14)26-23(30-13-15-6-2-3-7-17(15)24)27-20-9-5-4-8-18(20)25-21(16)27/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRAAXLMJZYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2428810.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)
![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)


![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)



